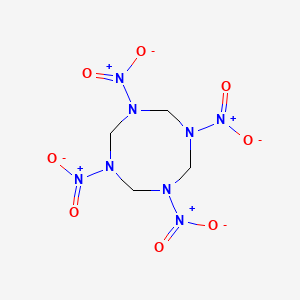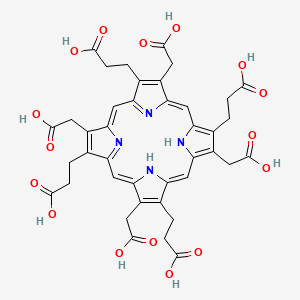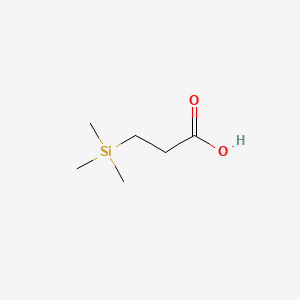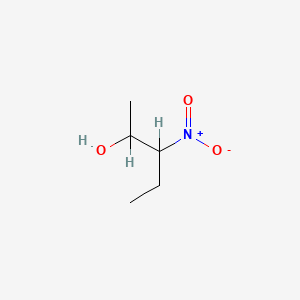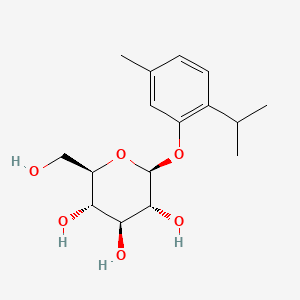
beta-D-Glucopyranoside, 5-methyl-2-(1-methylethyl)phenyl
Descripción general
Descripción
Beta-D-Glucopyranosides are a class of glycosides characterized by the presence of a glucose moiety linked to various aglycones. They play critical roles in numerous biological processes and are of significant interest for their diverse chemical properties and potential applications in various fields, including synthetic chemistry and materials science.
Synthesis Analysis
The synthesis of beta-D-Glucopyranosides involves several key strategies, including stereospecific synthesis and regioselective acylation techniques. Research by Kato et al. (2017) on the stereospecific synthesis of methyl 2-amino-2-deoxy derivatives highlights the precision required in manipulating glucopyranoside structures (Kato, Vasella, & Crich, 2017). Additionally, the work by Yuasa & Yuasa (2004) on the synthesis of Tetra-O-acetyl-1-O-(2-propenyl)-β-d-glucopyranoside demonstrates the use of ZnCl2 to achieve high-yield reactions, suitable for large-scale production (Yuasa & Yuasa, 2004).
Molecular Structure Analysis
The molecular structure of beta-D-Glucopyranosides, such as phenyl β-D-glucopyranoside, has been investigated using spectroscopic techniques and ab initio calculations. Talbot & Simons (2002) provided the first spectroscopic investigation and structural assignment of a model glycoside in the gas phase, identifying conformers and understanding the minimal impact of phenyl substitution on its conformational landscape (Talbot & Simons, 2002).
Aplicaciones Científicas De Investigación
Synthesis of Glycosides : Beta-D-Glucopyranosides, including phenyl derivatives, have been studied for their potential in the versatile synthesis of complex glycosides, which can be useful in various biochemical applications (Ferrier, Hay, & Vethaviyasar, 1973).
Enzymatic Action Studies : These compounds have been used to understand the mechanism of enzymatic actions, such as in studies involving Aspergillus oryzae beta-glucosidase (Mega & Matsushima, 1983).
Anti-inflammatory Activities : Phenyl-β-D-glucopyranoside has shown potential anti-inflammatory activities in studies involving lipopolysaccharide-activated RAW 264.7 cells, suggesting its possible application in the treatment of inflammatory diseases (Hwang & Lee, 2014).
Antiparasitic and Anti-inflammatory Properties : Certain phenolic derivatives of beta-D-Glucopyranosides have demonstrated antiparasitic and anti-inflammatory activities in phytochemical research, adding to their potential therapeutic applications (Afifi et al., 2021).
Gas Phase Spectroscopy : Studies on phenyl β-D-glucopyranoside in the gas phase have provided insights into its molecular structure and conformational properties, which are important for understanding its chemical behavior (Talbot & Simons, 2002).
Biotransformation in Plant Cells : Research has shown that cultured cells of Eucalyptus perriniana can convert aroma compounds into glycosides, including derivatives of beta-D-Glucopyranoside, highlighting its role in biotransformation processes (Shimoda et al., 2006).
Propiedades
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(5-methyl-2-propan-2-ylphenoxy)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O6/c1-8(2)10-5-4-9(3)6-11(10)21-16-15(20)14(19)13(18)12(7-17)22-16/h4-6,8,12-20H,7H2,1-3H3/t12-,13-,14+,15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQGIQVSMCHAFX-IBEHDNSVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta-D-Glucopyranoside, 5-methyl-2-(1-methylethyl)phenyl | |
CAS RN |
20772-23-0 | |
| Record name | Thymol β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20772-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glucopyranoside, 1-O-thymyl-, beta-D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020772230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



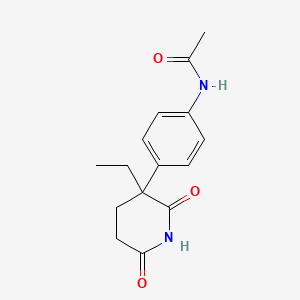
![2-[5-bromopentyl(methyl)amino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B1203268.png)
![3-[[2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1203270.png)
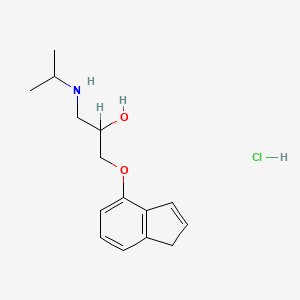

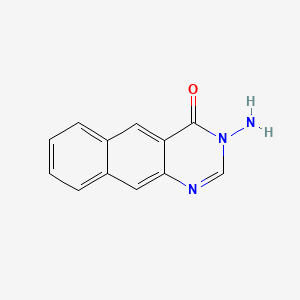

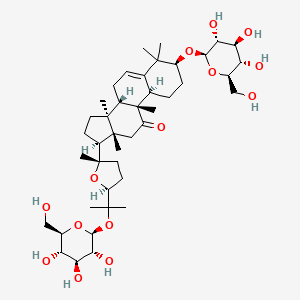

![1-[2-Ethoxy-2-(pyridin-3-yl)ethyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B1203281.png)
